molecular formula C16H30O4 B14373562 Dihexan-2-yl butanedioate CAS No. 89837-77-4

Dihexan-2-yl butanedioate

Cat. No.: B14373562
CAS No.: 89837-77-4
M. Wt: 286.41 g/mol
InChI Key: WTYARLGCILCKHK-UHFFFAOYSA-N
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Description

Dihexan-2-yl butanedioate is an organic compound belonging to the ester family. It is formed by the esterification of butanedioic acid with hexan-2-ol. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dihexan-2-yl butanedioate can be synthesized through the esterification reaction between butanedioic acid and hexan-2-ol. The reaction typically requires an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction mixture is then purified through distillation or recrystallization to obtain the pure ester.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale esterification processes. The reactants, butanedioic acid and hexan-2-ol, are mixed in the presence of an acid catalyst and heated to promote the reaction. The product is then separated and purified using techniques such as distillation, which allows for the removal of any unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions

Dihexan-2-yl butanedioate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back into butanedioic acid and hexan-2-ol.

    Reduction: The ester can be reduced to the corresponding alcohols using reducing agents such as lithium aluminum hydride.

    Transesterification: this compound can undergo transesterification reactions with other alcohols to form different esters.

Common Reagents and Conditions

    Hydrolysis: Water, acid or base catalyst, heat.

    Reduction: Lithium aluminum hydride, dry ether, low temperature.

    Transesterification: Alcohol, acid or base catalyst, heat.

Major Products Formed

    Hydrolysis: Butanedioic acid and hexan-2-ol.

    Reduction: Butanediol and hexanol.

    Transesterification: Various esters depending on the alcohol used.

Scientific Research Applications

Dihexan-2-yl butanedioate has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities and interactions with biological molecules.

    Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.

    Industry: Utilized as a plasticizer, solvent, and in the production of biodegradable polymers.

Mechanism of Action

The mechanism of action of dihexan-2-yl butanedioate involves its interaction with specific molecular targets. As an ester, it can undergo hydrolysis to release butanedioic acid and hexan-2-ol, which can then participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Diethyl butanedioate: Another ester of butanedioic acid, but with ethyl groups instead of hexyl groups.

    Dibutyl butanedioate: Similar structure but with butyl groups.

    Dimethyl butanedioate: Ester of butanedioic acid with methyl groups.

Uniqueness

Dihexan-2-yl butanedioate is unique due to its longer alkyl chain (hexyl group), which imparts different physical and chemical properties compared to its shorter-chain analogs. This can affect its solubility, reactivity, and interactions with other molecules, making it suitable for specific applications where other esters may not be as effective.

Properties

CAS No.

89837-77-4

Molecular Formula

C16H30O4

Molecular Weight

286.41 g/mol

IUPAC Name

dihexan-2-yl butanedioate

InChI

InChI=1S/C16H30O4/c1-5-7-9-13(3)19-15(17)11-12-16(18)20-14(4)10-8-6-2/h13-14H,5-12H2,1-4H3

InChI Key

WTYARLGCILCKHK-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C)OC(=O)CCC(=O)OC(C)CCCC

Origin of Product

United States

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